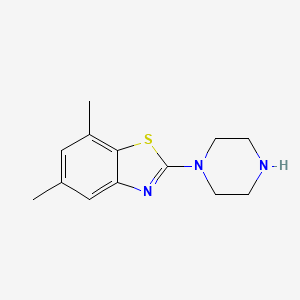

5,7-Dimethyl-2-(piperazin-1-yl)-1,3-benzothiazole

Description

5,7-Dimethyl-2-(piperazin-1-yl)-1,3-benzothiazole is a benzothiazole derivative featuring a piperazine substituent at position 2 and methyl groups at positions 5 and 5. Its molecular formula is C₁₃H₁₇N₃S (free base; molecular weight: 247.36 g/mol) or C₁₃H₁₈ClN₃S as the hydrochloride salt (molecular weight: 283.82 g/mol) . The compound is of interest in medicinal chemistry, with applications in anticancer and antimicrobial research. Its CAS numbers are 1177348-47-8 (free base) and 1820604-20-3 (hydrochloride salt) .

Properties

Molecular Formula |

C13H17N3S |

|---|---|

Molecular Weight |

247.36 g/mol |

IUPAC Name |

5,7-dimethyl-2-piperazin-1-yl-1,3-benzothiazole |

InChI |

InChI=1S/C13H17N3S/c1-9-7-10(2)12-11(8-9)15-13(17-12)16-5-3-14-4-6-16/h7-8,14H,3-6H2,1-2H3 |

InChI Key |

RQZXKXOGZFTINS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=C1)N=C(S2)N3CCNCC3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dimethyl-2-piperazin-1-yl-1,3-benzothiazole typically involves multi-step procedures. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the piperazine or methyl groups can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups onto the benzothiazole core .

Scientific Research Applications

5,7-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential antibacterial and antiviral properties.

Medicine: Explored for its potential as an antipsychotic agent due to its interaction with dopamine and serotonin receptors.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5,7-dimethyl-2-piperazin-1-yl-1,3-benzothiazole involves its interaction with various molecular targets. It is known to bind to dopamine and serotonin receptors, which may explain its potential antipsychotic effects. The compound’s structure allows it to fit into the active sites of these receptors, modulating their activity and influencing neurotransmitter pathways .

Comparison with Similar Compounds

2-(Piperazin-1-yl)benzo[d]thiazole

- Structure : Lacks the 5,7-dimethyl groups.

- Synthesis : Prepared via nucleophilic substitution of 2-chlorobenzothiazole with piperazine .

- Activity : Serves as a precursor for derivatives with antiproliferative and anti-HIV activity. The absence of methyl groups reduces lipophilicity compared to 5,7-dimethyl derivatives .

5-Methyl-2-(piperazin-1-yl)-1,3-benzoxazole

- Structure : Benzoxazole core (oxygen instead of sulfur) with a single methyl group at position 3.

- Properties : Lower molecular weight (218.13 g/mol) and predicted collision cross-section (CCS: 148.2 Ų for [M+H]+) compared to the sulfur-containing benzothiazole analogue .

- Implications : The oxygen atom reduces electron density and may alter binding affinity in biological systems .

2-[4-(2-Chloro-6-fluorobenzyl)piperazino]-1,3-benzothiazole

- Structure : Features a substituted benzyl group on the piperazine ring.

- Properties: Higher molecular weight (361.9 g/mol) and logP (4.9 vs.

Key Observations :

- Piperazine-containing benzothiazoles generally exhibit enhanced solubility and receptor binding compared to non-piperazine analogues .

- The 5,7-dimethyl substitution may improve metabolic stability but requires further validation.

Physicochemical Properties

Biological Activity

5,7-Dimethyl-2-(piperazin-1-yl)-1,3-benzothiazole (DBT) is a heterocyclic compound that belongs to the benzothiazole class. Its structure includes a benzothiazole moiety fused with a piperazine substituent, which contributes to its unique chemical properties and biological activities. This article explores the biological activity of DBT, focusing on its potential therapeutic applications, particularly in antimicrobial and anticancer research.

- Molecular Formula : C₁₃H₁₈ClN₃S

- Molar Mass : 283.83 g/mol

- Structure : The compound features nitrogen and sulfur atoms that enhance its reactivity and biological activity.

Biological Activity Overview

DBT has demonstrated significant biological activity, particularly as an anti-tubercular and anticancer agent. Its mechanism of action appears to involve the inhibition of specific enzymes crucial for bacterial survival and cancer cell proliferation.

Antimicrobial Activity

Research indicates that DBT exhibits notable anti-tubercular properties. Compounds within this class have shown inhibitory effects against Mycobacterium tuberculosis, with some derivatives outperforming traditional treatments. The compound's mechanism may involve binding to proteins essential for bacterial metabolism and replication, as evidenced by molecular docking studies .

Table 1: Comparison of Biological Activities of Related Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C₁₃H₁₈ClN₃S | Anti-tubercular, potential anticancer |

| 2-Piperazin-1-yl-benzothiazole | C₁₁H₁₃N₃S | Moderate anti-tubercular activity |

| 6-Methyl-2-(piperazin-1-yl)-1,3-benzothiazole | C₁₂H₁₅N₃S | Antimicrobial properties |

| 4-Methylthio-2-(piperazin-1-yl)-benzothiazole | C₁₂H₁₅N₃S₂ | Antifungal activity |

Anticancer Potential

DBT's potential as an anticancer agent has been explored in various studies. The compound has shown promising results in inhibiting the proliferation of cancer cells in vitro. For instance, derivatives of benzothiazole have been synthesized and evaluated for their ability to induce apoptosis in cancer cell lines such as A431 and A549 .

Case Study: Benzothiazole Derivatives in Cancer Research

A study synthesized several benzothiazole compounds, including DBT derivatives, which were screened for cytotoxicity against various cancer cell lines. The results indicated that modifications to the benzothiazole nucleus significantly enhanced anticancer activity. For example, certain derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .

The biological activity of DBT can be attributed to its ability to interact with specific molecular targets within cells. Docking studies suggest that DBT binds effectively to proteins involved in critical pathways such as apoptosis and cell cycle regulation. This interaction is crucial for its effectiveness as both an antimicrobial and anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.